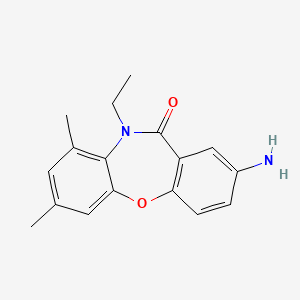
2-Amino-7,9,-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound belonging to the class of dibenzoxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a dibenzene system. The presence of amino, methyl, and ethyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzene System: Starting with a suitable dibenzene precursor, such as 2,4-dimethylbenzene, the compound undergoes a series of electrophilic aromatic substitution reactions to introduce the necessary functional groups.
Oxazepine Ring Formation: The dibenzene intermediate is then reacted with an appropriate oxazepine precursor under controlled conditions to form the oxazepine ring. This step often requires the use of strong acids or bases as catalysts.
Amino Group Introduction:
Industrial Production Methods
In an industrial setting, the production of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:
Catalytic Hydrogenation: To selectively reduce specific functional groups.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, nucleophilic catalysts.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of key enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)thiazepin-11-(10H)-one: Similar structure with a thiazepine ring instead of an oxazepine ring.
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)diazepin-11-(10H)-one: Contains a diazepine ring instead of an oxazepine ring.
Uniqueness
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific oxazepine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
140413-00-9 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
8-amino-5-ethyl-2,4-dimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H18N2O2/c1-4-19-16-11(3)7-10(2)8-15(16)21-14-6-5-12(18)9-13(14)17(19)20/h5-9H,4,18H2,1-3H3 |
InChI Key |
KGWRKSLKDXAWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=C(C=C3)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


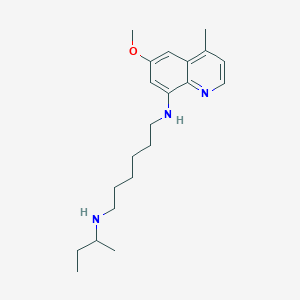


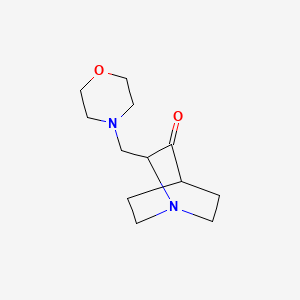
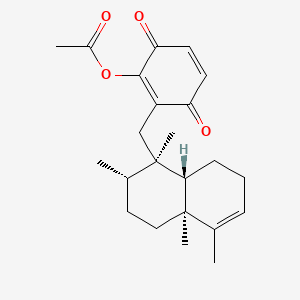
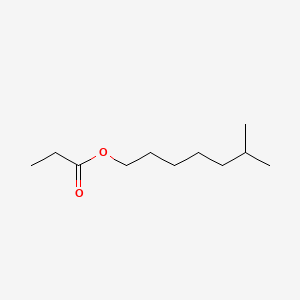
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
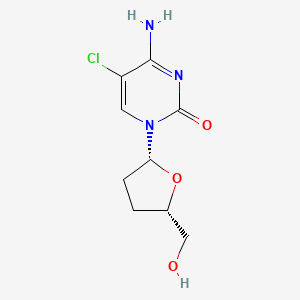
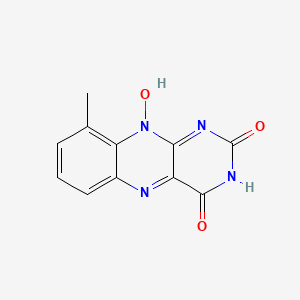
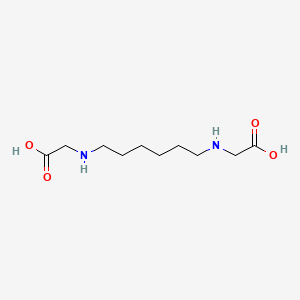
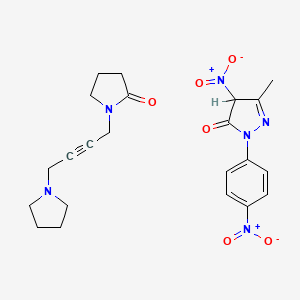
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)


